Donepezil hydrochloride (chemical formula: C24H29NO3·HCl) is a white crystalline powder. [] It acts as a centrally acting, reversible acetylcholinesterase inhibitor. [] Donepezil hydrochloride is soluble in methanol, water, and glacial acetic acid, slightly soluble in ethanol and acetonitrile, and practically insoluble in ethyl acetate and n-hexane. [] It is used in scientific research to investigate its potential in treating various diseases and conditions, particularly those involving cognitive impairment.
Combinatorial Therapies: Future research could explore combining Donepezil hydrochloride with other therapeutic agents to enhance its effectiveness in treating dementia. [, , , , , ] For instance, combining Donepezil hydrochloride with cognitive training or acupuncture has shown promising results. [, ]
New Applications: The potential of Donepezil hydrochloride in treating other conditions, such as normal-tension glaucoma, requires further investigation. []
Donepezil hydrochloride is derived from the compound donepezil, which was first disclosed in U.S. Patent No. 4,895,841. It belongs to the class of piperidine-containing compounds and is recognized as a second-generation acetylcholinesterase inhibitor. The primary therapeutic application of Donepezil hydrochloride is in the management of cognitive decline associated with Alzheimer's disease and other forms of dementia .
The synthesis of Donepezil hydrochloride involves several chemical reactions that can be performed through various methods. One notable approach includes:
The synthesis can also be achieved through other methods involving hydrolysis and decarboxylation steps or by utilizing different catalytic systems for improved yields and purity .
Donepezil hydrochloride has a distinct molecular structure characterized by its piperidine ring and an indanone moiety. The molecular formula is , and it has a molecular weight of approximately 399.96 g/mol.
Crystallographic studies reveal that Donepezil hydrochloride crystallizes in a specific space group, providing insights into its three-dimensional arrangement .
Donepezil hydrochloride participates in various chemical reactions primarily related to its synthesis and degradation:
These reactions are crucial for optimizing yield and purity during synthesis.
Donepezil hydrochloride functions primarily as a reversible inhibitor of acetylcholinesterase. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine at synaptic clefts, thereby enhancing cholinergic transmission.
Donepezil hydrochloride exhibits several important physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Donepezil hydrochloride is widely used in clinical settings for:
Donepezil hydrochloride ((±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride) features a distinct indanone-benzylpiperidine scaffold [2] [10]. Its optimized structure results from systematic modifications of lead compounds, where the piperidine moiety enables reversible interaction with acetylcholinesterase’s catalytic anionic site (CAS), while the indanone group enhances affinity for the peripheral anionic site (PAS) [10]. The benzyl substituent on the piperidine nitrogen significantly boosts lipid solubility, facilitating blood-brain barrier penetration [2]. Structure-activity relationship (SAR) studies reveal that:
Table 1: Structural Elements and SAR Contributions
Structural Component | Role in AChE Inhibition | Consequence of Modification |
---|---|---|
Indanone core | Binds PAS via π-π stacking | Removal abolishes activity |
Piperidine ring | Interacts with CAS | Saturation reduces potency |
Benzyl group | Enhances lipophilicity | Substitution alters metabolism |
Methoxy substituents | Optimize gorge penetration | Demethylation reduces IC₅₀ |
Donepezil reversibly inhibits acetylcholinesterase (AChE) with an IC₅₀ of 6.7 nM, binding predominantly to the enzyme’s catalytic triad (Ser200, Glu327, His440) through hydrogen bonding and hydrophobic interactions [1] [3] [9]. Its linear kinetics and slow dissociation rate (half-life ~70 hours) enable sustained inhibition, increasing synaptic acetylcholine concentrations by 2–3 fold within 4 hours post-administration [3] [9]. The drug’s bivalent binding mode—simultaneously engaging CAS and PAS—prevents substrate access and reduces amyloid-beta aggregation, a pathological feature of Alzheimer’s disease [1] [9].
Table 2: Pharmacodynamic Properties of Donepezil
Parameter | Value | Biological Significance |
---|---|---|
IC₅₀ (AChE) | 6.7 nM | High potency inhibition |
Selectivity (vs. BChE) | 1,250-fold | Minimizes peripheral side effects |
Dissociation half-life | 70–100 hours | Sustained enzymatic blockade |
Time to peak effect | 3–4 hours | Correlates with Cₘₐₓ |
Donepezil exhibits 1,250-fold greater selectivity for AChE over butyrylcholinesterase (BChE) due to steric constraints within BChE’s active site gorge [3] [10]. While AChE possesses a narrow 20Å gorge accommodating donepezil’s benzylpiperidine group, BChE’s wider gorge and distinct residue arrangement (e.g., Ala328 vs. Phe330 in AChE) reduce binding affinity [10]. This selectivity minimizes peripheral cholinergic side effects (e.g., gastrointestinal distress) because BChE primarily resides in glial cells and peripheral tissues [3].
Donepezil suppresses neuroinflammation by downregulating nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades [4] [1]. In microglial cells, it reduces lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) by 60% and interleukin-1 beta (IL-1β) by 45% at 10 μM concentrations [4]. This occurs via inhibition of inhibitor of kappa B kinase (IKK), preventing nuclear translocation of NF-κB. Additionally, donepezil modulates phosphatidylinositol 3-kinase (PI3K)/Akt pathways, enhancing neuronal survival proteins like B-cell lymphoma 2 (Bcl-2) [4] [7].
Through α7 nicotinic acetylcholine receptor (nAChR) stimulation, donepezil triggers internalization of N-methyl-D-aspartate (NMDA) receptors, reducing glutamate-induced excitotoxicity [3] [4] [7]. Experimental data show a 40% decrease in cell-surface NR1 subunits of NMDA receptors after 48-hour donepezil exposure (1 μM) in cortical neurons [7]. This downregulation attenuates calcium influx by 65%, limiting caspase-3 activation and neuronal apoptosis [4] [7]. The process requires α7 nAChR activation, as antagonist methyllycaconitine (MLA) abolishes this effect [7].
Table 3: Neuroprotective Effects Against Glutamate Excitotoxicity
Mechanism | Experimental Outcome | Significance |
---|---|---|
NMDA receptor internalization | ↓40% surface NR1 subunits | Reduces Ca²⁺ overload |
Calcium influx attenuation | ↓65% glutamate-induced [Ca²⁺]ᵢ | Prevents mitochondrial dysfunction |
Caspase-3 activity reduction | ↓50% DEVD-AMC cleavage | Suppresses apoptotic cascade |
Synergy with σ1 receptor agonists | ↑30% neuroprotection vs. monotherapy | Enhances anti-excitotoxic effects |
Donepezil acts as a potent sigma-1 receptor (σ1R) agonist with a dissociation constant (Kᵢ) of 14.6 nM, inducing neuroprotective chaperone activity [5] [8]. σ1R activation modulates voltage-gated ion channels and intracellular calcium signaling, preserving endoplasmic reticulum-mitochondrial communication [5]. In amyloid-beta25–35-treated mice, donepezil rescues hippocampal long-term potentiation (LTP) impaired by amyloid-beta, increasing population spike amplitude from 82% to 136% (p<0.05) [8]. This effect is abolished by σ1R antagonist haloperidol, confirming receptor dependence [8]. Synergy between σ1R agonism and AChE inhibition enhances neuroprotection, as PRE-084 (σ1 agonist) combined with subtherapeutic donepezil doses shows combinatorial benefits in amyloid-beta models [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8